An In-Depth Technical Guide to 5-Amino-2-fluoroisonicotinic acid (CAS: 171178-43-1)
An In-Depth Technical Guide to 5-Amino-2-fluoroisonicotinic acid (CAS: 171178-43-1)
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-fluoroisonicotinic acid (CAS: 171178-43-1), a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical and physical properties, reactivity, and established analytical methodologies. Emphasis is placed on its strategic importance in the synthesis of pharmacologically active compounds, supported by an analysis of its functional group reactivity. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Introduction: A Strategic Building Block in Drug Discovery
5-Amino-2-fluoroisonicotinic acid, also known as 5-amino-2-fluoropyridine-4-carboxylic acid, has emerged as a valuable intermediate in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, featuring an amine, a carboxylic acid, and a fluorine-activated pyridine ring, offers a unique combination of reactive sites for molecular elaboration.
The incorporation of a fluorine atom at the 2-position of the pyridine ring is of particular significance. Fluorine's high electronegativity enhances the electrophilicity of the ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This property, combined with the synthetic handles of the amino and carboxylic acid groups, allows for the regioselective introduction of diverse functionalities, a critical aspect in the rational design of new chemical entities. The growing prominence of fluorine-containing amino acids in approved pharmaceuticals underscores the importance of building blocks like 5-Amino-2-fluoroisonicotinic acid in modern drug development programs.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses.
General and Chemical Properties
The fundamental properties of 5-Amino-2-fluoroisonicotinic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 171178-43-1 | [2] |
| Molecular Formula | C₆H₅FN₂O₂ | [2] |
| Molecular Weight | 156.12 g/mol | [2] |
| IUPAC Name | 5-Amino-2-fluoropyridine-4-carboxylic acid | [2] |
| Synonyms | 5-Amino-2-fluoroisonicotinic acid | [2] |
| Appearance | Brown solid | [1] |
| SMILES | Nc1cnc(F)cc1C(=O)O | [1] |
| InChI Key | DKYUCRYPZALEMP-UHFFFAOYSA-N | [1] |
Physical Properties
| Property | Value | Source(s) |
| Density | 1.535 g/cm³ | [3] |
| Boiling Point | 514.394 °C at 760 mmHg | [3] |
| Flash Point | 264.896 °C | [3] |
| Vapor Pressure | 0 mmHg at 25°C | [3] |
Spectroscopic Profile (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, likely appearing as doublets due to coupling with each other and with the fluorine atom. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorine substituents. The protons of the amine and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant, appearing as a doublet. The chemical shifts of the other aromatic carbons will be influenced by the positions of the various substituents.
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FTIR: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching from the amino group, O-H stretching from the carboxylic acid, C=O stretching of the carbonyl group, and C-F stretching, in addition to the characteristic aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (156.12 g/mol ). Fragmentation patterns will likely involve the loss of small molecules such as water, carbon monoxide, and carbon dioxide from the carboxylic acid group.
Synthesis and Reactivity
The synthetic utility of 5-Amino-2-fluoroisonicotinic acid stems from the distinct reactivity of its three functional groups.
Synthesis Strategies
While specific, detailed experimental procedures for the synthesis of 5-Amino-2-fluoroisonicotinic acid are not widely published, its synthesis can be envisioned through established methodologies for preparing substituted pyridines. A plausible retrospective analysis suggests a multi-step pathway potentially starting from a readily available pyridine derivative. One such conceptual pathway is outlined below.
This approach would involve a late-stage fluorination, a common strategy in the synthesis of fluorinated heterocycles. Alternatively, synthesis could proceed from a pre-fluorinated pyridine precursor.
Chemical Reactivity and Derivatization
The three functional groups of 5-Amino-2-fluoroisonicotinic acid can be selectively targeted to build molecular complexity.
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Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are fundamental for incorporating this building block into larger molecules, particularly in peptide synthesis or for creating ester-based prodrugs.
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Amino Group: The amino group is a versatile handle for a variety of chemical modifications. It can be acylated, alkylated, or used in the formation of ureas, sulfonamides, and other nitrogen-containing functionalities. Its nucleophilicity allows for participation in coupling reactions, further extending its synthetic utility.
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2-Fluoro-Pyridine Ring: The fluorine atom at the 2-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This is arguably the most powerful feature of this building block, as the fluorine can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles. This reaction proceeds under relatively mild conditions and is highly regioselective, providing a robust method for introducing diverse substituents at the 2-position of the pyridine ring. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the superior reactivity of the fluoro-substituent in this context.
The interplay of these three reactive sites allows for a multitude of synthetic strategies, as illustrated in the following diagram.
Analytical Methodologies
The purity and identity of 5-Amino-2-fluoroisonicotinic acid are critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its analysis.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 5-Amino-2-fluoroisonicotinic acid.
Protocol: General HPLC Method for Amino Acid Analysis
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Column: A reversed-phase C18 column is commonly used.
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Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
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Detection: UV detection is suitable due to the aromatic nature of the pyridine ring. The detection wavelength is typically set in the range of 254-280 nm.
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Derivatization (Optional): For enhanced sensitivity or for use with fluorescence detection, pre-column or post-column derivatization can be performed. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[3][4]
Gas Chromatography (GC) can also be used, but it requires derivatization to increase the volatility of the amino acid. This typically involves esterification of the carboxylic acid and acylation of the amino group.
Workflow for Quality Control
A typical workflow for the quality control of a sample of 5-Amino-2-fluoroisonicotinic acid would involve the following steps:
Applications in Synthesis
The primary application of 5-Amino-2-fluoroisonicotinic acid is as an intermediate in the synthesis of biologically active molecules. Its structure is a key component in a number of patented compounds, particularly in the area of kinase inhibitors for oncology.
One notable downstream product is 4-chloro-6-fluoro-pyrido[3,4-d]pyrimidine, a key intermediate for a class of tyrosine kinase inhibitors.[1] The synthesis of this intermediate from 5-Amino-2-fluoroisonicotinic acid highlights the utility of this building block.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Amino-2-fluoroisonicotinic acid.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
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In case of exposure:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and plenty of water.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth with water.
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Consult the Safety Data Sheet (SDS) for complete and detailed safety information.
Conclusion
5-Amino-2-fluoroisonicotinic acid is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its unique combination of a fluorine-activated pyridine ring and strategically placed amino and carboxylic acid groups provides a powerful platform for the synthesis of novel and complex molecules. A thorough understanding of its properties, reactivity, and handling is essential for any researcher looking to leverage its capabilities in their synthetic endeavors.
References
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LookChem. Cas 171178-43-1, 5-AMINO-2-FLUORO-ISONICOTINIC ACID. [Link]
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iChemical. 5-Amino-2-fluoroisonicotinic acid, CAS No. 171178-43-1. [Link]
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Garg, U., & Zheng, Y. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in molecular biology (Clifton, N.J.), 1378, 55–63. [Link]
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- 2. fortis-technologies.com [fortis-technologies.com]
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